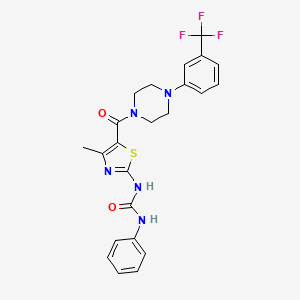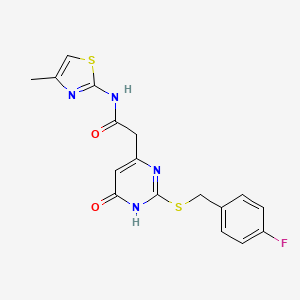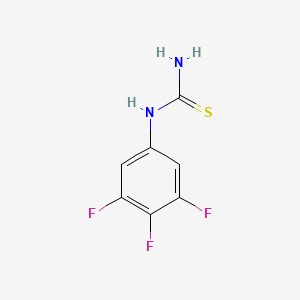![molecular formula C24H16ClN3O2 B2729737 3-(1,3-Benzodioxol-5-yl)-5-[(4-chlorophenyl)methyl]pyrazolo[4,3-c]quinoline CAS No. 866347-38-8](/img/structure/B2729737.png)
3-(1,3-Benzodioxol-5-yl)-5-[(4-chlorophenyl)methyl]pyrazolo[4,3-c]quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1,3-Benzodioxol-5-yl)-5-[(4-chlorophenyl)methyl]pyrazolo[4,3-c]quinoline (BDBM), is a synthetic compound that has been studied for its potential therapeutic properties. BDBM is a member of the pyrazoloquinoline family of compounds, which have been shown to have a range of biological activities, including anti-inflammatory, antitumor, and antimicrobial effects. In
Applications De Recherche Scientifique
Heterocyclic Compound Applications
Quinoxaline derivatives, closely related to the compound , are a valuable class of heterocyclic compounds that have been extensively studied for their wide range of industrial and pharmaceutical applications. These compounds, known for their complex ring structures, have shown potential in dye production, pharmaceuticals, and as antibiotics. Their antitumoral properties have also been a subject of recent studies, indicating their potential in cancer treatment and drug development (Aastha Pareek & Dharma Kishor, 2015).
Anticancer Drug Development
Specific quinoxaline derivatives have been synthesized and analyzed for their potential as anticancer drugs. One such study focused on isoxazolequinoxaline derivatives, highlighting their synthesis and confirming their structure through various techniques like single crystal X-ray diffraction. These studies also involved computational analyses to predict their anticancer activity, showcasing the compound's promise in pharmaceutical applications (N. Abad et al., 2021).
Corrosion Inhibition
Quinoxaline derivatives have also been investigated for their utility as corrosion inhibitors for metals in acidic environments. Through electrochemical analyses, derivatives such as CPTQ and DPTQ have been synthesized and applied, demonstrating high corrosion inhibition efficiency. This application is significant for industries concerned with metal preservation and longevity (V. Saraswat & M. Yadav, 2020).
Antimicrobial Applications
The synthesis of novel quinoxaline derivatives with integrated moieties like quinoline, pyrazole, and benzofuran has shown promising results in antimicrobial screening. These compounds have been evaluated against pathogenic bacteria such as S. aureus and E. coli, demonstrating their potential as antimicrobial agents. Such findings are crucial for the development of new antibiotics and treatments for bacterial infections (M. Idrees et al., 2020).
Structural and Molecular Analysis
Research has also focused on the structural comparisons and molecular analysis of isomeric series of quinoxaline derivatives, contributing to a deeper understanding of their chemical properties and potential applications. Such studies are foundational for the development of new compounds with specific desired activities (J. Portilla et al., 2008).
Propriétés
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-5-[(4-chlorophenyl)methyl]pyrazolo[4,3-c]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16ClN3O2/c25-17-8-5-15(6-9-17)12-28-13-19-23(16-7-10-21-22(11-16)30-14-29-21)26-27-24(19)18-3-1-2-4-20(18)28/h1-11,13H,12,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMVGTVQCZMVAOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NN=C4C3=CN(C5=CC=CC=C54)CC6=CC=C(C=C6)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,3-Benzodioxol-5-yl)-5-[(4-chlorophenyl)methyl]pyrazolo[4,3-c]quinoline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(cyclopropylmethyl)-4-hydroxy-3-[(2E)-3-phenylprop-2-en-1-yl]-1,2-dihydropyridin-2-one](/img/structure/B2729656.png)
![2-[2-Oxo-2-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]ethyl]isoindole-1,3-dione](/img/structure/B2729657.png)
![2-fluoro-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2729661.png)



![(Z)-ethyl 4-((2-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-2-cyanovinyl)amino)benzoate](/img/structure/B2729667.png)
![2-Oxabicyclo[2.1.1]hexane-4-carboxylic acid](/img/structure/B2729669.png)
![3-methoxy-1-methyl-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1H-pyrazole-4-carboxamide](/img/structure/B2729670.png)



![6-ethyl 3-methyl 2-(4-isopropoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2729676.png)
